molecular formula C14H11NO2S B5884334 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol

Cat. No. B5884334
M. Wt: 257.31 g/mol
InChI Key: BWCLPNGLALERQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol, also known as BM-21, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the family of benzothiazole compounds, which have been shown to possess various biological activities.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the expression of certain genes involved in cancer progression.
Biochemical and physiological effects:
5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as induce the expression of certain genes involved in apoptosis. In addition, 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol has been shown to have anti-inflammatory effects, as well as inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic. In addition, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol. One area of focus could be to further investigate its mechanism of action, in order to optimize its use as a therapeutic agent. In addition, more research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs. Finally, more research is needed to determine its potential use in other disease areas, such as inflammation and infection.
Conclusion:
In conclusion, 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol is a chemical compound that has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess anticancer activity against various cancer cell lines, as well as anti-inflammatory and antimicrobial activity. More research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs and in other disease areas.

Synthesis Methods

The synthesis of 5-(1,3-benzothiazol-2-yl)-2-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of a catalyst. The resulting compound has been characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-12-7-6-9(8-11(12)16)14-15-10-4-2-3-5-13(10)18-14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCLPNGLALERQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzothiazol-2-yl)-2-methoxyphenol

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